(3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone
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Description
(3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone, also known as DSP-1181, is a novel drug compound that has been developed by Japanese pharmaceutical company Sumitomo Dainippon Pharma. This compound has gained significant attention in the scientific community due to its potential therapeutic applications and unique mechanism of action.
Scientific Research Applications
Synthesis and Structural Studies
Research efforts have been dedicated to the synthesis and structural characterization of derivatives similar to "(3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone". For instance, one study elaborated on the thermal, optical, etching, and structural studies, including theoretical calculations of related compounds. These compounds were synthesized through substitution reactions, characterized by various spectroscopic techniques, and their structures were confirmed by single crystal X-ray diffraction studies. The studies revealed details about the conformation of the piperidine ring and the geometry around sulfur atoms, alongside investigating intermolecular interactions through Hirshfeld surface analysis (Karthik et al., 2021).
Antimicrobial Activity
Another direction of research explored the antimicrobial potential of derivatives. A study synthesized a series of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities. Some compounds exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, indicating the potential for further research in this area (Mallesha & Mohana, 2014).
Advanced Synthesis Techniques
Research on advanced synthesis techniques for producing derivatives of (3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone has also been conducted. One study detailed the process starting from piperidine-4-carboxylic acid and ethyl carbonochloridate, leading to the target compound with a reasonable overall yield. The methodology highlighted the accessibility of starting materials and the efficiency of the process, which could pave the way for the production of related compounds with potential scientific and therapeutic applications (Zheng Rui, 2010).
properties
IUPAC Name |
(3,4-difluorophenyl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2NO3S/c1-11(2)10-23(21,22)13-5-7-19(8-6-13)16(20)12-3-4-14(17)15(18)9-12/h3-4,9,11,13H,5-8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOHWAZCGQEZPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone |
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